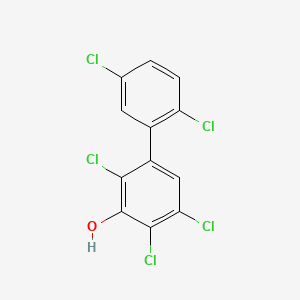

联苯-3-醇,2,2',4,5,5'-五氯-

描述

“(1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro-” is a polychlorinated biphenyl (PCB) compound. It has a molecular formula of C12H5Cl5 and a molecular weight of 326.433 . This compound is also known by other names such as 2,2’,4,5,5’-Pentachlorobiphenyl and 2,2’,4,5,5’-Pentachloro-1,1’-biphenyl .

Molecular Structure Analysis

The molecular structure of “(1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro-” consists of two benzene rings connected by a single bond, with five chlorine atoms attached to the carbon atoms in various positions .

Physical And Chemical Properties Analysis

“(1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro-” has a molecular weight of 326.433 g/mol . More detailed physical and chemical properties were not available in the sources I found.

科学研究应用

Chemical Properties

The compound “(1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro-” has the molecular formula C12H5Cl5 and a molecular weight of 326.433 . It is also known by other names such as 2,2’,4,5,5’-Pentachlorobiphenyl and 2,2’,4,5,5’-Pentachloro-1,1’-biphenyl .

Thermodynamic Properties

The compound has been studied for its thermodynamic properties. The phase change data, Henry’s Law data, and Gas Chromatography data are available .

Metabolite of Pesticides

“2,3,6-trichloro-5-(2,5-dichlorophenyl)phenol” is a metabolite of the insecticide chlorpyrifos and the herbicide triclopyr . It is higher toxic than the parent compounds .

Biodegradation

Microbially-mediated mineralization is the primary degradative pathway and the important biological process of detoxification . A novel strain Micrococcus luteus ML isolated from a stable TCP degrading microbiota was found capable of degrading 61.6% of TCP (50 mg/L) and 35.4% of chlorpyrifos (50 mg/L) at 24 h and 48 h under the optimal conditions .

Toxicity Studies

Acute toxicity of chlorpyrifos (CP) and its principal metabolite 3,5,6-trichloro-2-pyridinol (TCP) alone and in combination have been evaluated using a test battery comprising aquatic organisms from different trophic levels . The mixture of CP and its metabolite was found to be more toxic than the compounds tested separately .

Environmental Impact

TCP is listed as a mobile and persistent organic pollutant by the US Environmental Protection Agency (EPA) due to its high solubility in water and long half-life . The release of chloride inhibits the proliferation of soil microbes in the neighboring environment and further prevents the degradation of parent chemicals .

作用机制

Target of Action

They are complex structures and their interactions with biological systems are likely to be multifaceted .

Mode of Action

It’s known that many chlorinated compounds interact with various cellular components, potentially leading to a variety of effects .

Biochemical Pathways

It’s known that chlorinated compounds can interfere with various biochemical processes, potentially disrupting normal cellular function .

Pharmacokinetics

Like many chlorinated compounds, they are likely to be lipophilic, which could influence their absorption and distribution within the body .

Result of Action

Exposure to chlorinated compounds can lead to a variety of effects, depending on the specific compound and the extent of exposure .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of these compounds. Factors such as temperature, pH, and the presence of other chemicals can affect their stability and activity .

属性

IUPAC Name |

2,3,6-trichloro-5-(2,5-dichlorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5O/c13-5-1-2-8(14)6(3-5)7-4-9(15)11(17)12(18)10(7)16/h1-4,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRPCGVFRUPXGGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=CC(=C(C(=C2Cl)O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40219336 | |

| Record name | (1,1'-Biphenyl)-3-ol, 2,2',4,5,5'-pentachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,1'-Biphenyl)-3-ol, 2,2',4,5,5'-pentachloro- | |

CAS RN |

69278-58-6 | |

| Record name | (1,1'-Biphenyl)-3-ol, 2,2',4,5,5'-pentachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069278586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)-3-ol, 2,2',4,5,5'-pentachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(trifluoromethyl)phenyl]furan-2-carboxylic Acid](/img/structure/B1597217.png)

![4-(Benzo[d]oxazol-2-yl)phenol](/img/structure/B1597221.png)

![2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B1597226.png)

![2-Chloro-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-ethanone](/img/structure/B1597228.png)

![N-[3-(benzylamino)propyl]pyridine-3-carboxamide](/img/structure/B1597229.png)

![Benzo[b]thiophene-3-carboxamidine hydrochloride hydrate](/img/structure/B1597234.png)